molecular formula C9H10N4S B13065059 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole

Cat. No.: B13065059
M. Wt: 206.27 g/mol
InChI Key: XQDAIXUWIVRUGR-UHFFFAOYSA-N
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Description

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyrimidine and thiazole. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazo[1,2-a]pyrimidine derivatives with thioamide compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole is unique due to its combined structural features of imidazo[1,2-a]pyrimidine and thiazole. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-7-yl)-1,3-thiazole

InChI

InChI=1S/C9H10N4S/c1-4-13-5-2-11-9(13)12-7(1)8-10-3-6-14-8/h2-3,5-7H,1,4H2,(H,11,12)

InChI Key

XQDAIXUWIVRUGR-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CN=C2NC1C3=NC=CS3

Origin of Product

United States

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